molecular formula C5H10N2O2 B054073 (4S)-4-amino-3,3-dimethyl-1,2-oxazolidin-5-one CAS No. 123176-16-9

(4S)-4-amino-3,3-dimethyl-1,2-oxazolidin-5-one

Cat. No. B054073
CAS RN: 123176-16-9
M. Wt: 130.15 g/mol
InChI Key: MOSWAAIPCQPGAE-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S)-4-amino-3,3-dimethyl-1,2-oxazolidin-5-one, also known as Linezolid, is a synthetic antibiotic that belongs to the oxazolidinone class of drugs. It was first approved by the FDA in 2000 for the treatment of infections caused by Gram-positive bacteria, including multi-drug resistant strains.

Mechanism of Action

(4S)-4-amino-3,3-dimethyl-1,2-oxazolidin-5-one works by inhibiting bacterial protein synthesis through binding to the 50S subunit of the ribosome, thereby preventing the formation of functional ribosomes. This leads to the inhibition of bacterial growth and ultimately results in bacterial death.
Biochemical and physiological effects:
This compound has been shown to have low toxicity and is generally well-tolerated by patients. However, it can cause adverse effects such as thrombocytopenia, anemia, and peripheral neuropathy. It can also interact with certain medications, including selective serotonin reuptake inhibitors (SSRIs) and monoamine oxidase inhibitors (MAOIs).

Advantages and Limitations for Lab Experiments

(4S)-4-amino-3,3-dimethyl-1,2-oxazolidin-5-one has several advantages for use in laboratory experiments, including its broad-spectrum activity against Gram-positive bacteria, its ability to penetrate biofilms, and its low toxicity. However, its high cost and potential for resistance development are significant limitations.

Future Directions

Future research on (4S)-4-amino-3,3-dimethyl-1,2-oxazolidin-5-one could focus on developing new derivatives with improved efficacy and reduced toxicity, investigating its potential for use in combination therapy, and exploring its activity against emerging bacterial pathogens. Additionally, further studies are needed to better understand the mechanisms of resistance to this compound and to develop strategies for combating it.

Synthesis Methods

The synthesis of (4S)-4-amino-3,3-dimethyl-1,2-oxazolidin-5-one involves the reaction of 3-methyl-2-nitrobenzoic acid with ethylene glycol to form an ester, which is then reduced with lithium aluminum hydride to produce the corresponding alcohol. This alcohol is then reacted with 4,5-dihydro-3H-oxazol-2-one to form the oxazolidinone ring, followed by the addition of an amino group to complete the synthesis.

Scientific Research Applications

(4S)-4-amino-3,3-dimethyl-1,2-oxazolidin-5-one has been extensively studied for its efficacy against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae. It has also been investigated for its potential use in the treatment of tuberculosis and other mycobacterial infections.

properties

CAS RN

123176-16-9

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

(4S)-4-amino-3,3-dimethyl-1,2-oxazolidin-5-one

InChI

InChI=1S/C5H10N2O2/c1-5(2)3(6)4(8)9-7-5/h3,7H,6H2,1-2H3/t3-/m1/s1

InChI Key

MOSWAAIPCQPGAE-GSVOUGTGSA-N

Isomeric SMILES

CC1([C@@H](C(=O)ON1)N)C

SMILES

CC1(C(C(=O)ON1)N)C

Canonical SMILES

CC1(C(C(=O)ON1)N)C

synonyms

5-Isoxazolidinone,4-amino-3,3-dimethyl-,(S)-(9CI)

Origin of Product

United States

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